

Application Notes and Protocols for Assessing Suzetrigine Efficacy in Acute Pain Models

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Compound of Interest

Compound Name: Suzetrigine

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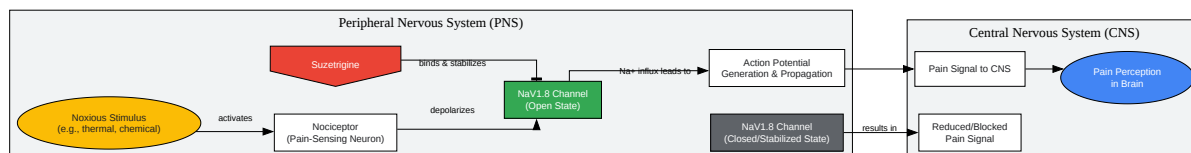
Introduction

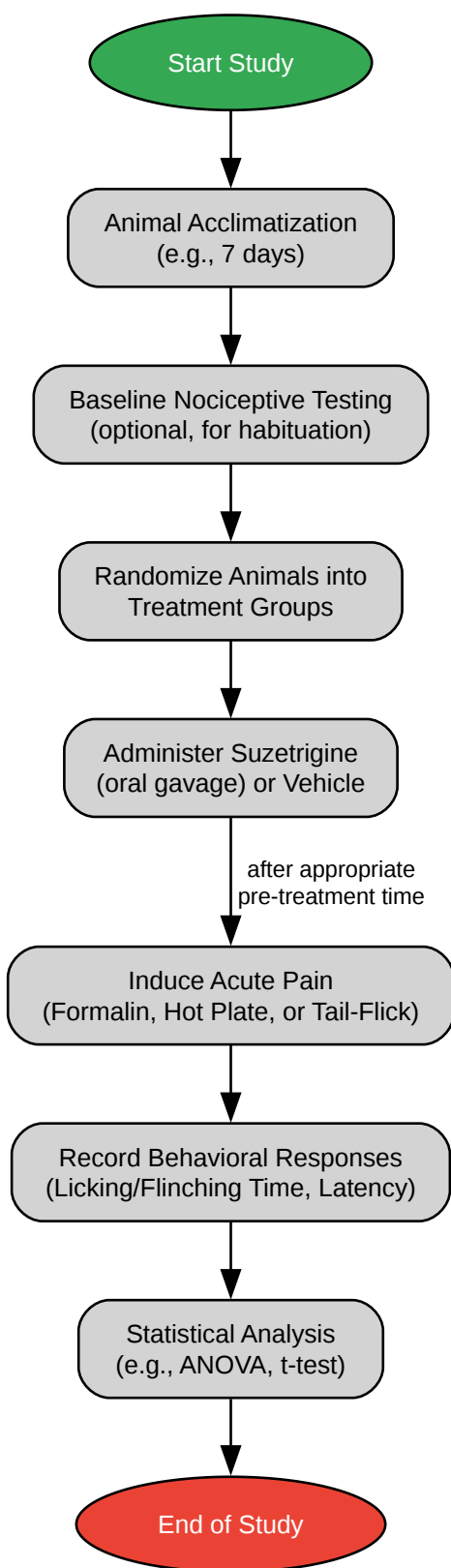
Suzetrigine (brand name Journavx) is a first-in-class, non-opioid analgesic that offers a novel approach to the management of moderate to severe acute pain.[1][2] As a highly selective inhibitor of the voltage-gated sodium channel NaV1.8, **Suzetrigine** targets the peripheral nervous system to block pain signals at their source, thereby avoiding the central nervous system side effects and addictive potential associated with opioids.[1][3][4][5] NaV1.8 is predominantly expressed in peripheral pain-sensing neurons (nociceptors) and is a genetically and pharmacologically validated target for pain.[3][6] **Suzetrigine** works by binding to the second voltage-sensing domain (VSD2) of the NaV1.8 channel, stabilizing it in a closed state through a novel allosteric mechanism.[3][6] This action results in tonic inhibition of the channel, preventing the transmission of pain signals to the central nervous system.[3][6][7]

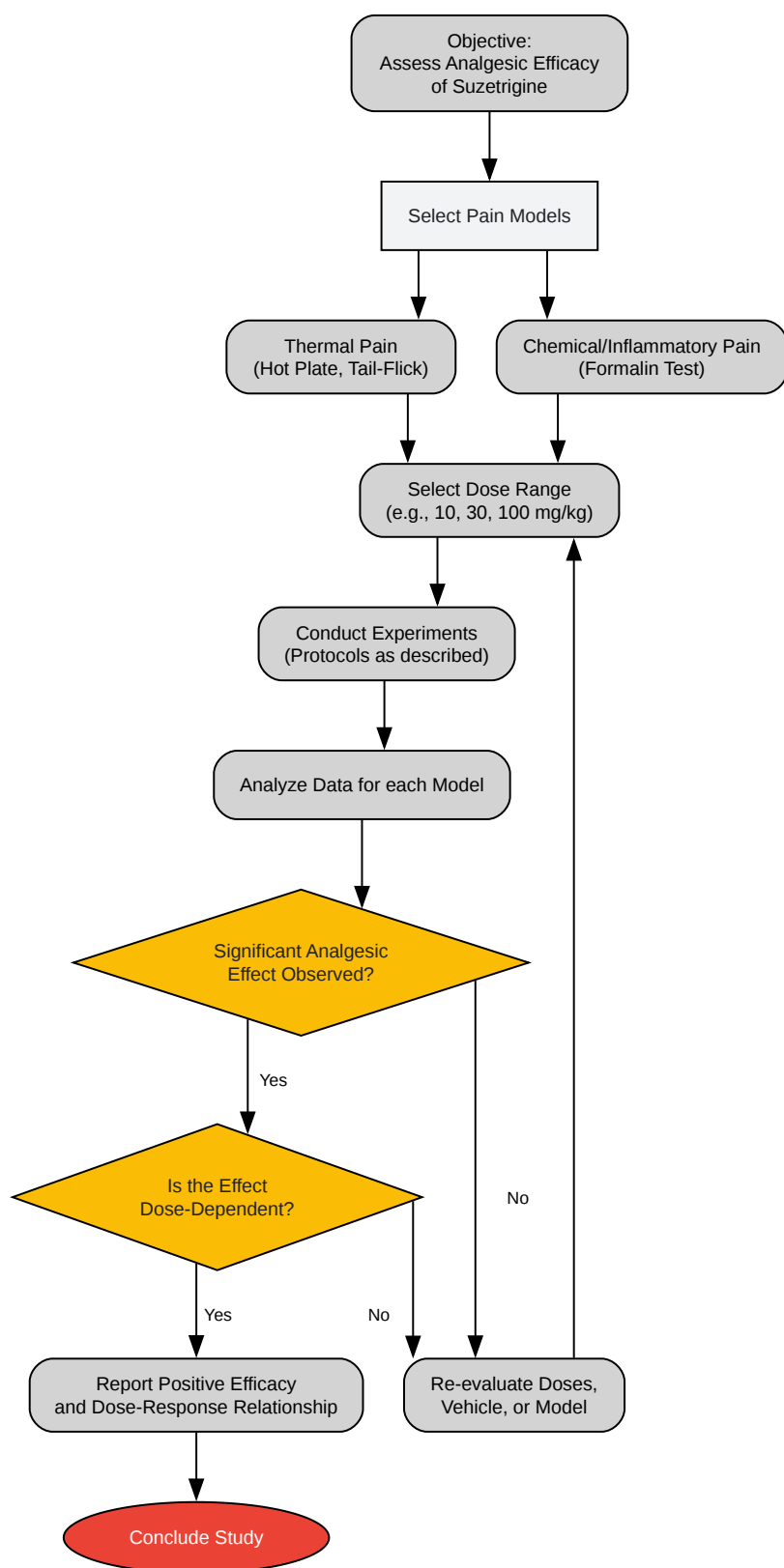
These application notes provide detailed protocols for assessing the efficacy of **Suzetrigine** in established preclinical models of acute pain: the formalin test, the hot plate test, and the tail-flick test.

Mechanism of Action: NaV1.8 Inhibition

Suzetrigine's targeted mechanism of action is central to its analgesic effect. The diagram below illustrates the signaling pathway and the point of intervention for **Suzetrigine**.







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- To cite this document: BenchChem. [Application Notes and Protocols for Assessing Suzetrigine Efficacy in Acute Pain Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10856436#protocols-for-assessing-suzetrigine-efficacy-in-acute-pain-models]

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